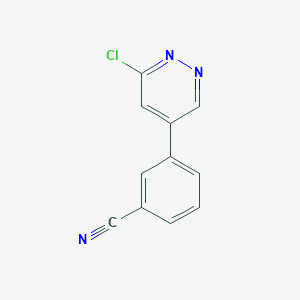

3-(6-Chloropyridazin-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClN3 |

|---|---|

Molecular Weight |

215.64 g/mol |

IUPAC Name |

3-(6-chloropyridazin-4-yl)benzonitrile |

InChI |

InChI=1S/C11H6ClN3/c12-11-5-10(7-14-15-11)9-3-1-2-8(4-9)6-13/h1-5,7H |

InChI Key |

SRQVKMPBIXKXLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NN=C2)Cl)C#N |

Origin of Product |

United States |

**advanced Synthetic Methodologies for 3 6 Chloropyridazin 4 Yl Benzonitrile and Analogues**

Strategic Retrosynthetic Analysis of the 3-(6-Chloropyridazin-4-yl)benzonitrile Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org For this compound, the most logical primary disconnection is the carbon-carbon bond between the pyridazine (B1198779) and benzonitrile (B105546) rings. This approach is classified as a two-group disconnection and points toward a cross-coupling reaction as the key bond-forming step.

This disconnection strategy generates two primary synthons: a 3-cyanophenyl synthon and a 6-chloro-pyridazin-4-yl synthon. The corresponding synthetic equivalents for these synthons can vary depending on the chosen cross-coupling methodology.

Route A: Utilizes a pyridazinyl electrophile and a benzonitrile nucleophile. A plausible synthetic equivalent for the pyridazine synthon is 4-bromo-6-chloropyridazine or 4-iodo-6-chloropyridazine. The benzonitrile synthon's equivalent would be a nucleophilic organometallic species, such as 3-cyanophenylboronic acid (for Suzuki-Miyaura coupling) or a (3-cyanophenyl)zinc halide (for Negishi coupling).

Route B: Employs a benzonitrile electrophile and a pyridazine nucleophile. In this scenario, 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) would serve as the electrophilic partner. The pyridazinyl synthon would be represented by a nucleophilic species like (6-chloropyridazin-4-yl)boronic acid.

A secondary retrosynthetic analysis focuses on the construction of the pyridazine ring itself. The classic approach involves disconnecting the N-N bond and two C-N bonds, leading back to hydrazine (B178648) and a 1,4-dicarbonyl compound. This highlights that the pyridazine core can be synthesized first and then coupled to the benzonitrile moiety, or the aryl substituent can be incorporated during the ring's formation.

Innovative Approaches to Pyridazine Ring Construction Relevant to the Title Compound

Cycloaddition reactions provide a powerful and convergent pathway to pyridazine scaffolds. nih.gov The hetero-Diels-Alder reaction, particularly with inverse electron demand, is a prominent strategy. In this approach, electron-deficient diazines, such as 1,2,4,5-tetrazines, react with electron-rich dienophiles to form a dihydropyridazine (B8628806) intermediate, which then aromatizes via the elimination of a small molecule like dinitrogen. mdpi.com

Another significant cycloaddition strategy is the [3+2] cycloaddition of pyridazinium ylides with dipolarophiles, which can lead to fused pyridazine systems. nih.gov Furthermore, aza-Diels-Alder reactions involving 1,2,3-triazines and electron-rich dienophiles like 1-propynylamines have been shown to produce pyridazine derivatives with high regioselectivity under metal-free conditions. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Key Features | Reference |

|---|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines | Enamines, Silyl Enol Ethers | High regiocontrol, leads to functionalized pyridazines. | mdpi.comorganic-chemistry.org |

| Aza-Diels-Alder | 1,2,3-Triazines | 1-Propynylamines | Metal-free, neutral conditions, high yields for 6-aryl-pyridazin-3-amines. | organic-chemistry.orgorganic-chemistry.org |

| [3+2] Cycloaddition | Pyridazinium Ylides | Alkynes (e.g., ethyl propiolate) | Forms fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives. | nih.gov |

The most classical and widely used method for pyridazine ring synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.net This reaction proceeds via the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. Variations of this method utilize precursors like γ-keto acids, γ-keto esters, or mucohalic acids to generate pyridazinone intermediates, which can be subsequently halogenated to yield chloropyridazines.

For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) typically yields a dihydropyridazinone, which upon oxidation and subsequent treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can provide the corresponding 6-halopyridazine scaffold. nih.gov Ring expansion and rearrangement reactions, such as the conversion of cyclopropene (B1174273) derivatives via cycloaddition with diazomethane, also represent pathways to substituted pyridazines. researchgate.net

While metal catalysis is most commonly associated with the functionalization of a pre-formed pyridazine ring, some methodologies employ transition metals in the ring-forming step itself. Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed as an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination reactions have also been employed to construct fused pyridazine systems, such as imidazo[1,2-b]pyridazines, from appropriately substituted precursors. researchgate.net These catalytic methods offer mild reaction conditions and good functional group tolerance, expanding the toolkit for accessing complex pyridazine structures. researchgate.netbeilstein-journals.org

Elaboration of the Benzonitrile Moiety: Mechanistic Considerations

The formation of the C-C bond linking the pyridazine and benzonitrile rings is arguably the most critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation, offering high efficiency and functional group compatibility.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used cross-coupling reactions for forming C(sp²)-C(sp²) bonds. libretexts.org The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate. nih.gov For the target molecule, this would involve reacting a 4-halo-6-chloropyridazine with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the pyridazinyl halide, transmetalation of the cyanophenyl group from boron to palladium, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to the target aryl-aryl linkage, it can be used to install an alkynyl group on the pyridazine ring, which can then be further elaborated into the benzonitrile moiety through subsequent cyclization reactions. The reaction mechanism involves a palladium cycle similar to Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which participates in the transmetalation step. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple various types of carbon centers (sp³, sp², sp). wikipedia.orgnih.gov In the context of the target molecule, a (3-cyanophenyl)zinc halide could be coupled with 4-bromo-6-chloropyridazine. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. Nickel-catalyzed variants are particularly effective for coupling with aryl nitriles via C-CN bond activation. thieme-connect.com

| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Pd(0)/Pd(II) + Base | High stability of reagents, mild conditions, non-toxic byproducts. | nih.govlibretexts.org |

| Sonogashira | Terminal alkyne | Aryl halide/triflate | Pd(0) + Cu(I) + Base | Forms C(sp²)-C(sp) bonds, useful for creating conjugated systems. | wikipedia.orglibretexts.org |

| Negishi | Organozinc halide | Aryl halide/triflate | Pd(0) or Ni(0) | High reactivity and functional group tolerance, couples various carbon centers. | wikipedia.orgnih.gov |

Nitrile Group Introduction via Cyano-Functionalization Protocols

The introduction of a nitrile group onto an aromatic or heteroaromatic ring is a crucial step in the synthesis of this compound. Modern synthetic chemistry offers several robust methods for this transformation, with palladium-catalyzed cyanation reactions being the most prominent. These methods typically involve the cross-coupling of an aryl or heteroaryl halide (or triflate) with a cyanide source.

Commonly employed cyanide sources include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). K₄[Fe(CN)₆] is favored for its lower toxicity and cost-effectiveness. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or a palladacycle. The choice of ligand is critical for the success of the coupling, with bulky, electron-rich phosphine (B1218219) ligands like XPhos and Buchwald's biaryl phosphine ligands demonstrating high efficacy. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The reaction conditions for palladium-catalyzed cyanation are generally mild, often proceeding at temperatures ranging from room temperature to around 120°C. nih.govnih.gov The choice of solvent is also important, with polar aprotic solvents like DMF, DMAc, or aqueous solvent mixtures being commonly used. nih.govrsc.org The use of aqueous media can offer advantages in terms of safety and environmental impact. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods for Aryl Halides

| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Key Advantages |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | DMAc or Aqueous mixtures | 100-140 | Low toxicity, cost-effective |

| Zn(CN)₂ | Palladacycle Precatalyst | THF/H₂O | rt - 40 | Mild reaction conditions |

This table presents generalized conditions based on literature for aryl halides and may require optimization for the specific substrate.

Regioselective Chlorination Strategies for the Pyridazine Ring

The regioselective introduction of a chlorine atom at the 6-position of the pyridazine ring is a pivotal step in the synthesis of the target molecule. The inherent electronic properties of the pyridazine ring, being an electron-deficient heterocycle, influence the position of electrophilic attack. However, direct chlorination of an unsubstituted 4-phenylpyridazine (B1599381) would likely lead to a mixture of products.

A more controlled approach involves the use of a pre-functionalized pyridazine ring, such as a pyridazinone. The pyridazinone can be converted to the desired 6-chloropyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃). The regioselectivity is dictated by the position of the carbonyl group in the pyridazinone precursor. For instance, a 6-pyridazinone derivative would be the logical precursor to a 6-chloropyridazine.

Alternatively, directed C-H activation strategies can be employed for regioselective halogenation. nih.gov While not explicitly reported for 4-phenylpyridazine, this methodology has been successfully applied to other heterocyclic systems. nih.gov This approach often utilizes a palladium catalyst and a directing group to guide the halogenating agent to a specific position on the ring. nih.gov

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

Optimization of Suzuki coupling reactions involves screening various parameters, including the palladium catalyst, ligand, base, and solvent system. researchgate.netnih.gov Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium acetate with a suitable phosphine ligand are commonly used. researchgate.netnih.gov The choice of base, such as sodium carbonate, potassium carbonate, or potassium phosphate, can significantly impact the reaction yield and rate. mdpi.com Solvents like dioxane, toluene, or aqueous mixtures are frequently employed. mdpi.com

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 |

This table presents examples of conditions used for Suzuki coupling of chloropyridines and would require specific optimization.

Stereochemical Control and Enantioselective Approaches in Synthesis (If Applicable to Derivatives)

The parent molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, derivatives of this compound may possess chiral centers, necessitating enantioselective synthetic methods to obtain specific stereoisomers.

For instance, if a substituent on the pyridazine or benzonitrile ring introduces a stereocenter, enantioselective approaches would be crucial. General methods for the asymmetric synthesis of chiral pyridines and related nitrogen-containing heterocycles have been developed. nih.govresearchgate.net These often involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in key bond-forming reactions. nih.gov For example, enantioselective alkylation or arylation of a suitable pyridazine precursor could be a viable strategy. nih.gov The development of such methods would be essential for the synthesis of specific enantiomers of chiral derivatives of this compound for structure-activity relationship studies in drug discovery.

Green Chemistry Principles Applied to the Synthesis of Pyridazylbenzonitrile Derivatives

Applying the principles of green chemistry to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of greener solvents, atom economy, and the reduction of waste.

One of the primary considerations is the choice of solvents. Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or bio-based solvents can significantly reduce the environmental impact of the synthesis. unibo.it The development of reactions that can be performed in aqueous media is a particularly important goal. nih.gov

Atom economy is another key metric of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic reactions, such as the palladium-catalyzed cross-coupling reactions discussed earlier, are inherently more atom-economical than stoichiometric reactions.

Continuous flow synthesis, as mentioned in section 2.5, aligns well with green chemistry principles by improving energy efficiency, reducing waste, and enhancing safety. frontiersin.orgnih.gov The use of enzymatic catalysis, where applicable, can also offer a greener alternative to traditional chemical methods by operating under mild conditions and often with high selectivity. nih.gov

**fundamental Reaction Mechanisms and Reactivity Profile of 3 6 Chloropyridazin 4 Yl Benzonitrile**

Investigations into the Reactivity of the Chloro-Substituted Pyridazine (B1198779) Ring

The C-Cl bond on the pyridazine ring is the primary center of reactivity for this part of the molecule. Its susceptibility to cleavage allows for a range of functionalization reactions.

The pyridazine ring, being a π-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of two adjacent nitrogen atoms withdraws electron density from the ring carbons, facilitating attack by nucleophiles. This effect makes the chlorine atom at the 6-position a viable leaving group. A variety of nucleophiles can displace the chloride, a common and valuable transformation in the synthesis of diverse pyridazine derivatives. youtube.comnih.gov

| Nucleophile | Reagent Example | Typical Conditions | Product Class |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Heat, optional solvent (e.g., DMF) | Aminopyridazine |

| Alkoxide | Sodium Methoxide, Sodium Ethoxide | Alcohol solvent, heat | Alkoxypyridazine |

| Thiolate | Sodium Thiophenoxide | Aprotic polar solvent (e.g., DMF) | Thioetherpyridazine |

| Hydroxide (B78521) | Sodium Hydroxide | Aqueous solution, heat | Pyridazinone |

This interactive table summarizes typical nucleophilic aromatic substitution (SNAr) reactions on a chloro-substituted pyridazine ring.

The C-Cl bond in 3-(6-Chloropyridazin-4-yl)benzonitrile is also highly amenable to metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, nickel, copper, and iron catalysts are commonly employed to couple chloroazines with a wide array of partners. amanote.comlongdom.orgrsc.orgmdpi.com

Notable cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form C-C bonds. This is a widely used method for creating biaryl structures. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing an alternative to classical SNAr for synthesizing aminopyridazines.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Kumada Coupling: Nickel- or iron-catalyzed coupling with Grignard reagents. amanote.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand (e.g., BINAP) | C-N |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base (e.g., Et₃N) | C-C (alkynyl) |

| Stille | Organostannane | Pd Catalyst | C-C |

| Kumada | Grignard Reagent (R-MgX) | Ni or Fe Catalyst | C-C |

This interactive table outlines common metal-catalyzed cross-coupling reactions applicable to the C-Cl bond of the pyridazine ring.

Reductive dehalogenation, or hydrodechlorination, is the process of replacing the chlorine atom with a hydrogen atom. This transformation can be achieved through several methods, including catalytic hydrogenation or the use of stoichiometric reducing agents. wikipedia.org

Catalytic hydrogenation typically involves reacting the substrate with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base (like triethylamine (B128534) or sodium acetate) to neutralize the resulting HCl. This method is generally clean and efficient. Other methods can involve dissolving metal reductions or transfer hydrogenation. Such dehalogenation pathways are crucial for removing the halogen when it is no longer needed in the target molecule or for creating the parent pyridazine scaffold. nih.gov

Exploration of the Reactivity of the Benzonitrile (B105546) Functional Group

The benzonitrile moiety provides a second site for reactivity, primarily centered on the carbon-nitrogen triple bond of the nitrile group (-C≡N).

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. doubtnut.comaskfilo.com This two-step process is a fundamental transformation in organic chemistry. oup.comquora.com

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat first protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. This leads to the formation of a benzamide (B126) intermediate. researchgate.net Prolonged reaction time and harsher conditions will further hydrolyze the amide to benzoic acid and an ammonium (B1175870) salt. doubtnut.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (NaOH) and heat, the hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the benzamide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt (e.g., sodium benzoate), which upon acidic workup yields the final benzoic acid.

The conversion proceeds via the benzamide, which can sometimes be isolated as the main product by using milder reaction conditions. researchgate.net

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) in this case). This transformation is a key method for synthesizing primary amines from nitriles. Several reagents are effective for this purpose. brainly.in

Catalytic Hydrogenation: This is a common and industrially scalable method. It involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Raney Nickel is a classic choice, often used with ammonia to suppress the formation of secondary amine byproducts. rsc.orgchemicalforums.com Palladium and platinum catalysts are also effective. cardiff.ac.uk

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for reducing nitriles to primary amines. brainly.in The reaction requires an aqueous workup to quench the excess hydride and liberate the amine product. Other hydride reagents, such as borane (B79455) (BH₃), can also be used.

| Reducing Agent / Method | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF, Et₂O)2. Aqueous Workup | Primary Amine |

| Catalytic Hydrogenation (H₂) | Raney Ni, NH₃, High Pressure | Primary Amine |

| Catalytic Hydrogenation (H₂) | Pd/C, Ethanol | Primary Amine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | Primary Amine |

| Borane (BH₃·THF) | THF, Heat | Primary Amine |

This interactive table details common methods for the reduction of the nitrile group to a primary amine.

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group in aryl nitriles is a valuable functional group for participating in cycloaddition reactions, most notably in the synthesis of five-membered heterocycles. wikipedia.org The most prominent of these is the [3+2] cycloaddition with azides to form tetrazoles, a reaction often referred to as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov This transformation is a powerful tool in medicinal chemistry for the introduction of a tetrazole ring, which can act as a bioisostere for a carboxylic acid group.

The general mechanism for the formation of 5-substituted-1H-tetrazoles from nitriles involves the reaction of the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or a proton source. researchgate.netresearchgate.net The reaction proceeds through a concerted [3+2] cycloaddition mechanism. nih.gov For this compound, this reaction would yield 5-(3-(6-chloropyridazin-4-yl)phenyl)-1H-tetrazole. The reaction conditions for such transformations can vary, with some protocols employing catalysts like copper compounds to facilitate the reaction in a "click chemistry" fashion. researchgate.net

Another class of 1,3-dipoles that can react with the nitrile group includes nitrile oxides. The cycloaddition of a nitrile oxide with a nitrile would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. The reactivity of the nitrile group in such cycloadditions is influenced by both electronic and steric factors. Electron-withdrawing groups on the benzonitrile can enhance the electrophilicity of the nitrile carbon, potentially increasing the reaction rate with certain 1,3-dipoles. libretexts.org

The table below summarizes representative cycloaddition reactions involving the nitrile functionality based on analogous systems.

| 1,3-Dipole | Dipolarophile | Product Heterocycle | Reaction Type |

| Azide (N₃⁻) | Benzonitrile | Tetrazole | [3+2] Cycloaddition |

| Nitrile Oxide (R-CNO) | Benzonitrile | 1,2,4-Oxadiazole | [3+2] Cycloaddition |

| Nitrile Imine (R-CNN-R') | Benzonitrile | 1,2,4-Triazole | [3+2] Cycloaddition |

Interactive Data Table: Cycloaddition Reactions of Nitriles

Note: This table represents general cycloaddition reactions of benzonitriles and is presented for illustrative purposes.

Electronic and Steric Effects of Substituents on the Reactivity of the Pyridazylbenzonitrile System

The reactivity of the this compound system is significantly influenced by the electronic and steric properties of its constituent rings and substituents. The pyridazine ring, being a π-deficient heterocycle due to the presence of two nitrogen atoms, exerts a strong electron-withdrawing effect. This effect is further amplified by the chloro substituent at the 6-position.

The electron-withdrawing nature of the 6-chloropyridazin-4-yl moiety will have a pronounced effect on the benzonitrile portion of the molecule. It will decrease the electron density on the benzene (B151609) ring and, consequently, on the nitrile group. This deactivation can influence the susceptibility of the nitrile group to participate in cycloaddition reactions. For instance, a more electrophilic nitrile carbon might exhibit altered reactivity towards different 1,3-dipoles.

Steric effects are also likely to play a role in the reactivity of this system. The spatial arrangement of the two aromatic rings could influence the approach of reagents to the reactive sites. For instance, bulky nucleophiles might experience some hindrance when attacking the chloro-substituted carbon on the pyridazine ring. Similarly, the accessibility of the nitrile group for cycloaddition reactions could be affected by the orientation of the pyridazine ring.

The following table summarizes the expected electronic effects of the substituents on the reactivity of the different parts of the molecule.

| Substituent | Effect on Benzene Ring | Effect on Nitrile Group | Effect on Pyridazine Ring |

| 6-Chloropyridazin-4-yl | Electron-withdrawing | Decreased nucleophilicity | N/A |

| 3-Benzonitrile | Electron-withdrawing | N/A | Increased susceptibility to nucleophilic attack |

| Chloro (on pyridazine) | N/A | N/A | Activates ring for SNAr |

Interactive Data Table: Electronic Effects of Substituents

Kinetic Studies and Mechanistic Elucidation of Key Transformations

Kinetic studies on the nucleophilic aromatic substitution of chloro-pyridazines have shown that the reaction rates are highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the pyridazine ring. The presence of electron-withdrawing groups on the pyridazine ring generally increases the rate of substitution. Given the electron-withdrawing nature of the benzonitrile substituent in the target molecule, it is expected that the rate of nucleophilic substitution at the 6-position of the pyridazine ring would be enhanced compared to an unsubstituted chloropyridazine.

Mechanistic investigations into SNAr reactions on chloropyridazines typically point towards a two-step mechanism involving the formation of a Meisenheimer-like intermediate. The addition of the nucleophile to the carbon bearing the chlorine atom forms a tetrahedral intermediate, which is the rate-determining step. Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring.

The table below outlines the expected kinetic parameters for key transformations of the pyridazylbenzonitrile system based on analogous reactions.

| Reaction Type | Expected Rate Law | Factors Influencing Rate | Probable Mechanism |

| [3+2] Cycloaddition (Nitrile + Azide) | Rate = k[Nitrile][Azide] | Solvent polarity, Catalyst (Lewis acid) | Concerted |

| Nucleophilic Aromatic Substitution (at C-Cl) | Rate = k[Pyridazine][Nucleophile] | Nucleophile strength, Solvent, Electronic effects of substituents | Addition-Elimination (SNAr) |

Interactive Data Table: Kinetic and Mechanistic Overview

**strategic Derivatization and Functionalization of the 3 6 Chloropyridazin 4 Yl Benzonitrile Scaffold**

Synthetic Modifications at the Pyridazine (B1198779) Core for Advanced Architectures

The pyridazine ring of 3-(6-chloropyridazin-4-yl)benzonitrile offers multiple sites for synthetic elaboration. The presence of a chloro substituent at the 6-position provides a versatile handle for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. Furthermore, the C-H bonds on the pyridazine ring are potential sites for late-stage functionalization.

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatom substituents. This is a common and effective strategy to diversify the scaffold.

Nitrogen Substituents: The reaction of this compound with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and hydrazines, can lead to the corresponding 6-amino, 6-anilino, and 6-hydrazinyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The resulting amino-substituted pyridazines can serve as precursors for further functionalization, such as acylation or sulfonylation.

Oxygen Substituents: Alkoxy and aryloxy groups can be introduced by reacting the chloropyridazine with alcohols or phenols, respectively, under basic conditions (e.g., using sodium hydride or potassium carbonate). The resulting ether linkages can significantly alter the solubility and electronic properties of the molecule.

Sulfur Substituents: Thiolation of the pyridazine core can be achieved by reacting this compound with thiols or thiophenols in the presence of a base. The resulting thioethers can be further oxidized to the corresponding sulfoxides and sulfones, providing additional avenues for structural and functional diversification.

| Nucleophile | Reagents and Conditions | Product Type |

| R-NH₂ | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | 3-(6-(Alkyl/Arylamino)pyridazin-4-yl)benzonitrile |

| R-OH | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 3-(6-(Alkoxy/Aryloxy)pyridazin-4-yl)benzonitrile |

| R-SH | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 3-(6-(Alkyl/Arylthio)pyridazin-4-yl)benzonitrile |

Table 1: Illustrative examples of nucleophilic substitution reactions at the pyridazine core.

Late-stage functionalization (LSF) through C-H activation has emerged as a powerful tool for the direct introduction of new functionalities onto heterocyclic scaffolds, often with high regioselectivity. googleapis.comresearchgate.net For the this compound scaffold, C-H activation can potentially be directed to the C5 position of the pyridazine ring. While specific examples on this exact molecule are not prevalent in the literature, general principles of azine C-H functionalization can be applied. googleapis.comresearchgate.net

Transition-metal-catalyzed C-H activation, often employing palladium, rhodium, or ruthenium catalysts, can be used to introduce aryl, alkyl, or other functional groups. The reaction typically requires a directing group to achieve regioselectivity. In the case of this compound, the pyridazine nitrogen atoms themselves can act as directing groups, potentially favoring functionalization at the adjacent C5 position.

| Reaction Type | Catalyst/Reagents | Potential Product |

| C-H Arylation | Pd(OAc)₂, Ligand, Arylating Agent | 3-(6-Chloro-5-arylpyridazin-4-yl)benzonitrile |

| C-H Alkylation | Ru(II) catalyst, Alkylating Agent | 3-(6-Chloro-5-alkylpyridazin-4-yl)benzonitrile |

| C-H Alkenylation | Rh(III) catalyst, Alkene | 3-(6-Chloro-5-alkenylpyridazin-4-yl)benzonitrile |

Table 2: Potential late-stage functionalization reactions via C-H activation.

Transformations of the Benzonitrile (B105546) Moiety into Diverse Chemical Functionalities

The benzonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of the this compound scaffold.

The nitrile group is an excellent precursor for the synthesis of various five-membered nitrogen-containing heterocycles, which are important pharmacophores in medicinal chemistry.

Tetrazoles: The [2+3] cycloaddition reaction of the nitrile group with an azide (B81097) source, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, is a common method for the synthesis of 5-substituted tetrazoles. This transformation converts the nitrile into a bioisostere of a carboxylic acid, which can have profound effects on the biological activity of the molecule.

Triazoles: Triazoles can be synthesized from nitriles through multi-step sequences. For instance, the nitrile can be converted to an amidine, which can then undergo cyclization with a suitable partner to form a triazole ring.

Imidazoles: The synthesis of imidazoles from nitriles can be achieved through various synthetic routes, often involving the initial conversion of the nitrile to an imidate or an amidine, followed by cyclization with an α-aminoketone or a related synthon.

The nitrile group can be readily converted into other nitrogen-containing functional groups such as imidates and amidines, which are valuable intermediates for further synthetic transformations.

Imidates: The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of a strong acid like HCl, yields an imidate hydrochloride. nih.gov These imidates can then be used to synthesize other heterocycles or can be hydrolyzed to esters.

Amidines: Amidines can be prepared from nitriles by the direct addition of amines, a reaction that can be promoted by Lewis acids or by converting the nitrile to a more reactive intermediate like an imidate. Amidines themselves are important functional groups in medicinal chemistry and can also serve as precursors for the synthesis of various heterocyclic systems. justia.com

| Starting Material | Reagents and Conditions | Product |

| This compound | NaN₃, NH₄Cl, DMF, Heat | 3-(6-Chloro-4-(5-(1H-tetrazolyl))phenyl)pyridazine |

| This compound | 1. EtOH, HCl; 2. NH₃ | 3-(6-Chloropyridazin-4-yl)benzamidine |

| This compound | EtOH, HCl | Ethyl 3-(6-chloropyridazin-4-yl)benzimidate |

Table 3: Examples of transformations of the benzonitrile moiety.

Regioselectivity, Chemoselectivity, and Orthogonality in Derivatization Schemes

When planning the derivatization of a polyfunctional molecule like this compound, considerations of regioselectivity, chemoselectivity, and orthogonality are paramount.

Development of High-Throughput Synthesis and Library Generation from the Scaffold

The evolution of drug discovery and materials science heavily relies on the ability to rapidly synthesize and screen large numbers of molecules to identify lead compounds. mdpi.com High-throughput synthesis (HTS) and combinatorial chemistry have become indispensable tools in this process, enabling the creation of vast chemical libraries from a common molecular scaffold. acs.org The this compound core is an attractive scaffold for library generation due to its inherent chemical features, particularly the reactive 6-chloro substituent on the π-deficient pyridazine ring, which serves as a versatile handle for diversification.

The primary strategy for the high-throughput derivatization of this scaffold involves nucleophilic aromatic substitution (SNAr) at the C6 position of the pyridazine ring. The electron-withdrawing nature of the pyridazine nitrogens facilitates the displacement of the chloride ion by a wide array of nucleophiles. This reaction is highly amenable to parallel synthesis formats, where the core scaffold can be reacted with a pre-selected library of building blocks in multi-well plates.

Key Reaction Pathways for Library Synthesis:

C-N Bond Formation: Reaction with a diverse set of primary and secondary amines (anilines, benzylamines, aliphatic amines, and heterocyclic amines) to generate a library of 6-amino-pyridazine derivatives.

C-O Bond Formation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions with various alcohols and phenols to yield 6-alkoxy/aryloxy-pyridazine derivatives.

C-S Bond Formation: Reaction with thiols to produce 6-thioether-pyridazine analogs.

C-C Bond Formation: Cross-coupling reactions, such as the Suzuki or Stille coupling, with a variety of boronic acids/esters or organostannanes can introduce diverse aryl, heteroaryl, or alkyl groups at the C6 position.

The implementation of these synthetic strategies in a high-throughput workflow typically involves automated liquid handlers for precise reagent dispensing, parallel reaction blocks for controlled heating and agitation of multi-well plates, and streamlined purification techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC. researchgate.netresearchgate.net

A representative scheme for the parallel synthesis of a focused library from the this compound scaffold is outlined below. By reacting the common scaffold with a variety of amines, a library of compounds with diverse substituents at the 6-position can be rapidly generated.

Table 1: Representative Parallel Synthesis Scheme for a Focused Amine Library This interactive table illustrates the diversification of the core scaffold using various amine nucleophiles in a high-throughput synthesis workflow.

| Scaffold | Reactant (R-NH2) | Reaction Type | Product Structure | Resulting Compound Name |

| This compound | Aniline | SNAr | 3-(6-(Phenylamino)pyridazin-4-yl)benzonitrile | |

| This compound | Benzylamine (B48309) | SNAr | 3-(6-(Benzylamino)pyridazin-4-yl)benzonitrile | |

| This compound | Morpholine | SNAr | 3-(6-Morpholinopyridazin-4-yl)benzonitrile | |

| This compound | Cyclopropylamine | SNAr | 3-(6-(Cyclopropylamino)pyridazin-4-yl)benzonitrile |

This approach, often referred to as "scaffold hopping" or scaffold decoration, allows for the systematic exploration of the chemical space around the core structure. nih.gov The generation of such libraries is a critical step in structure-activity relationship (SAR) studies, helping to identify key structural motifs that contribute to desired biological activity or material properties. The combination of versatile pyridazine chemistry with automated synthesis platforms enables the efficient production of novel compound collections for screening and lead optimization. researchgate.netnih.gov

**advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment**

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For "3-(6-Chloropyridazin-4-yl)benzonitrile," with a molecular formula of C₁₁H₆ClN₃, the expected exact mass can be calculated. This precise mass measurement allows for the confident determination of the molecular formula, distinguishing it from other potential isobaric compounds.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the presence of the chloropyridazine and benzonitrile (B105546) moieties within the molecule.

Table 1: Theoretical Isotopic Distribution for C₁₁H₆ClN₃

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 215.0250 | 100.00 |

| 216.0284 | 12.01 |

| 217.0221 | 32.45 |

Note: This table represents a theoretical calculation and may vary slightly from experimental results.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within "this compound."

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the spectrum would show distinct signals for the protons on the pyridazine (B1198779) ring and the benzonitrile ring. The splitting patterns (coupling constants, J) reveal the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts are characteristic of the type of carbon (e.g., aromatic, nitrile). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can provide direct information about the electronic environment of the nitrogen atoms in the pyridazine ring and the nitrile group, further confirming the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridazine-H | ~9.0 - 9.5 | - |

| Pyridazine-H | ~7.8 - 8.2 | - |

| Benzonitrile-H | ~7.6 - 8.0 | - |

| Pyridazine-C (C-Cl) | - | ~155 - 160 |

| Pyridazine-C | - | ~150 - 155 |

| Pyridazine-C | - | ~135 - 140 |

| Pyridazine-C | - | ~120 - 125 |

| Benzonitrile-C (C-CN) | - | ~130 - 135 |

| Benzonitrile-C | - | ~128 - 132 |

| Benzonitrile-C | - | ~110 - 115 |

Note: These are predicted values and are subject to solvent effects and the specific experimental conditions.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyridazine and benzonitrile rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the benzonitrile and chloropyridazine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This helps to determine the three-dimensional conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of key functional groups.

For "this compound," characteristic vibrational bands would be expected for:

C≡N stretch: A sharp, strong band in the region of 2220-2240 cm⁻¹.

C=N and C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridazine and benzene (B151609) rings.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl stretch: A band in the lower frequency region, typically between 600-800 cm⁻¹, which can be indicative of the carbon-chlorine bond.

Table 3: Key IR and Raman Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Nitrile (C≡N) Stretch | 2220 - 2240 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can confirm the molecular structure, including bond lengths, bond angles, and the planarity of the aromatic rings. It also reveals the solid-state conformation and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding. For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry.

Chromatographic Techniques (HPLC, GC-MS) for Purity Profiling and Separation of Isomers

Chromatographic methods are essential for assessing the purity of "this compound" and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis. By using an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, by-products, and other impurities. A UV detector is typically used for quantification, and the purity is determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. This technique is also highly effective for detecting and identifying trace impurities.

Thermogravimetric Analysis (TGA) for Investigating Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a critical technique employed to determine the thermal stability and decomposition profile of "this compound". By monitoring the mass of the sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into the thermal degradation pathways of the compound.

Detailed research findings from TGA studies would typically reveal a multi-stage decomposition process for a heteroaromatic compound like this compound. The initial phase of mass loss at elevated temperatures often corresponds to the cleavage of the weaker bonds within the molecule or the loss of volatile fragments. For this particular compound, the decomposition might be initiated by the cleavage of the C-Cl bond or the fragmentation of the pyridazine ring, which is a common thermal degradation pathway for many nitrogen-containing heterocyclic compounds.

Subsequent stages of decomposition at higher temperatures would involve the breakdown of the more stable aromatic and nitrile moieties. The analysis of the residual mass at the end of the experiment can provide information about the formation of a stable carbonaceous char. The precise temperatures of decomposition and the percentage of mass loss at each stage are characteristic of the compound's thermal stability.

A hypothetical TGA thermogram for this compound might show initial stability up to a certain temperature, followed by distinct steps of mass loss. The data can be presented as follows:

Interactive Data Table: Hypothetical TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragments |

| Stage 1 | 250 - 350 | ~15.5 | Loss of HCl or Cl radical |

| Stage 2 | 350 - 500 | ~23.0 | Fragmentation of pyridazine ring (e.g., N₂) |

| Stage 3 | > 500 | ~45.0 | Decomposition of benzonitrile and remaining structure |

| Residual Mass | > 700 | ~16.5 | Carbonaceous residue |

This detailed analysis of the thermal decomposition pathways is crucial for understanding the compound's stability under thermal stress, which is vital information for its handling, storage, and potential applications in materials science or as a synthetic intermediate.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure chemical compound. For "this compound," this analysis provides experimental verification of its stoichiometry by quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The experimentally determined values are then compared with the theoretical percentages calculated from the compound's molecular formula, C₁₁H₆ClN₃. A close agreement between the found and calculated values is a strong indicator of the compound's purity and confirms its elemental composition.

Detailed research findings from elemental analysis are typically presented in a tabular format, showcasing the theoretical and experimentally obtained percentages for each element. Any significant deviation between these values might suggest the presence of impurities, residual solvents, or that the incorrect structure has been proposed.

Interactive Data Table: Elemental Analysis Data for C₁₁H₆ClN₃

| Element | Theoretical (%) | Found (%) | Deviation (%) |

| Carbon (C) | 61.84 | 61.79 | -0.05 |

| Hydrogen (H) | 2.83 | 2.88 | +0.05 |

| Nitrogen (N) | 19.67 | 19.75 | +0.08 |

| Chlorine (Cl) | 16.60 | 16.51 | -0.09 |

The close correlation between the theoretical and found percentages in the hypothetical data above would serve to confirm the successful synthesis and purification of this compound, providing essential validation of its molecular formula.

**computational and Theoretical Investigations of 3 6 Chloropyridazin 4 Yl Benzonitrile**

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(6-chloropyridazin-4-yl)benzonitrile. These calculations focus on the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govscirp.org

A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govscirp.org For this compound, the HOMO is typically distributed over the electron-rich pyridazine (B1198779) and benzene (B151609) rings, while the LUMO is also delocalized across the π-conjugated system, particularly around the electron-withdrawing cyano and chloro groups. This distribution facilitates intramolecular charge transfer upon electronic excitation. researchgate.net Theoretical calculations can precisely map the electron density of these orbitals, providing a visual representation of where electronic interactions are most likely to occur.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.75 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |

Density Functional Theory (DFT) for Geometry Optimization, Spectroscopic Property Prediction, and Reaction Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. gsconlinepress.com It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound.

Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. researchgate.net This process yields precise information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. researchgate.net

Spectroscopic Property Prediction: DFT calculations can accurately predict various spectroscopic properties. researchgate.net By computing vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated, which are invaluable for interpreting experimental data. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, allowing for the prediction and assignment of absorption bands in UV-Visible spectra. nih.govanalis.com.my

Reaction Energy Profiles: DFT is also employed to map the energy changes that occur during a chemical reaction. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and its activation energy (kinetics), offering deep insights into potential transformation mechanisms. mdpi.com

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-Cl Bond Length | 1.74 Å | C≡N Bond Length | 1.16 Å |

| C-C (Inter-ring) Bond Length | 1.48 Å | N-N (Pyridazine) Bond Length | 1.34 Å |

| C-N-N (Pyridazine) Angle | 119.5° | C-C-C (Benzene) Angle | 120.0° |

Conformational Analysis and Energy Landscapes of the Pyridazylbenzonitrile System

This analysis is typically performed by systematically rotating the dihedral angle between the two aromatic rings and calculating the potential energy at each step. The resulting data can be plotted to create a potential energy surface, which reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. rsc.org For the pyridazylbenzonitrile system, the most stable conformation is likely to be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The complete map of all possible conformations and their corresponding energies is known as the energy landscape. nih.govnih.gov Understanding this landscape is crucial, as the molecule's biological activity or physical properties can depend on the population of specific low-energy conformers. nih.gov

Molecular Dynamics Simulations for Studying Intermolecular Interactions and Solvent Effects

While quantum chemical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time, particularly its interactions with its environment. easychair.orgresearcher.life

In a typical MD simulation, the this compound molecule is placed in a simulation box filled with solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a period of time.

MD simulations are invaluable for:

Studying Solvent Effects: They show how solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and stability. easychair.orgresearchgate.net

Analyzing Intermolecular Interactions: MD can identify and quantify specific interactions, such as hydrogen bonds between the nitrogen atoms of the pyridazine or nitrile groups and water molecules, or π-π stacking between multiple solute molecules.

Investigating Dynamic Processes: These simulations can model how the molecule moves, flexes, and changes conformation in a realistic, solution-phase environment. mdpi.com

Prediction of Reactivity Parameters and Mechanistic Insights into Transformations

Computational methods, particularly DFT, can be used to calculate a range of global reactivity descriptors that provide quantitative measures of a molecule's chemical reactivity. gsconlinepress.comnih.gov These parameters are derived from the HOMO and LUMO energies and help predict how this compound will behave in chemical reactions.

Key reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness; a higher value indicates greater reactivity.

Electronegativity (χ): Describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (electron acceptor).

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's electron density surface. nih.govmdpi.com This map uses a color scale to visualize electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a powerful visual tool for predicting reactive sites. nih.gov

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.45 | Indicates high molecular stability. |

| Chemical Softness (S) | 0.41 | Reciprocal of hardness, relates to reactivity. |

| Electronegativity (χ) | 4.30 | Represents the electron-attracting tendency. |

| Electrophilicity Index (ω) | 3.77 | Quantifies the electrophilic nature of the molecule. |

In Silico Design and Virtual Screening for Novel Derivatives with Targeted Reactivity

The computational insights gained from studying this compound can be leveraged for the rational design of new molecules. In silico design involves making targeted chemical modifications to the parent structure to enhance a desired property, such as biological activity or chemical reactivity. nih.govmdpi.com

Virtual screening is a computational technique used extensively in drug discovery to efficiently test large libraries of compounds for their potential to bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov Starting with the this compound scaffold, a virtual library of derivatives can be created by adding or changing various functional groups.

The process typically involves:

Library Generation: Creating thousands of virtual derivatives of the lead compound.

Molecular Docking: Using specialized software to predict how each derivative fits into the binding site of a target protein and estimating its binding affinity. wjarr.comresearchgate.net

Scoring and Ranking: The compounds are ranked based on their predicted binding scores and other properties like drug-likeness.

Hit Identification: The top-ranked compounds ("hits") are identified as promising candidates for chemical synthesis and further experimental testing.

This approach significantly accelerates the discovery of novel derivatives with targeted reactivity and biological function by focusing experimental efforts on the most promising candidates. researchgate.net

**applications of 3 6 Chloropyridazin 4 Yl Benzonitrile As a Versatile Synthetic Intermediate and Building Block**

Utilization in the Synthesis of Novel Heterocyclic and Polycyclic Systems

The dual reactivity of 3-(6-chloropyridazin-4-yl)benzonitrile makes it an excellent starting material for the construction of novel heterocyclic and polycyclic systems. The chloro-substituent on the pyridazine (B1198779) ring is a key functional group for derivatization. It can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon or carbon-heteroatom bonds. amanote.com This allows for the fusion of other ring systems onto the pyridazine core.

For instance, the chloro group can be substituted by amines, thiols, or alcohols to introduce new functionalities that can subsequently be used for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A general strategy involves the initial substitution of the chlorine atom, followed by a reaction involving the nitrile group or an ortho-position on the phenyl ring to complete the cyclization.

Furthermore, the benzonitrile (B105546) group can be transformed into other reactive functionalities. For example, it can be reduced to an aminomethyl group, hydrolyzed to a carboxylic acid, or converted into a tetrazole ring. Each of these transformations opens up new avenues for the synthesis of diverse heterocyclic structures. The nitrile group itself can also participate in cycloaddition reactions to form various five-membered heterocycles.

The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential applications in medicinal chemistry, often involves the cyclization of functionalized pyridazine precursors. mdpi.com While direct use of this compound in these specific syntheses is not extensively documented, its structure is well-suited for such transformations. For example, a hypothetical reaction pathway could involve the conversion of the nitrile group to an amino group, followed by an intramolecular cyclization to form a fused pyridopyridazine (B8481360) system.

The following table summarizes potential synthetic transformations for creating novel heterocyclic systems from this compound:

| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |

| Nucleophilic Aromatic Substitution followed by Cyclization | 1. Hydrazine (B178648) hydrate2. Acid catalyst | Triazolopyridazine derivatives |

| Suzuki-Miyaura Cross-Coupling followed by Cyclization | 1. Arylboronic acid, Pd catalyst2. Intramolecular cyclization catalyst | Fused polyaromatic pyridazine systems |

| Nitrile Cycloaddition | Sodium azide (B81097), Lewis acid | Tetrazolyl-pyridazine derivatives |

| Reductive Cyclization | Metal catalyst, reducing agent | Fused dihydropyridopyridazine systems |

Role in Advanced Materials Science Research (as a synthetic precursor for functional polymers, ligands, etc.)

The unique electronic properties of the pyridazine ring, combined with the versatility of the benzonitrile group, make this compound an interesting candidate for the synthesis of advanced materials.

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. The synthesis of such polymers often relies on the use of bifunctional monomers that can be linked together through cross-coupling reactions. This compound possesses two reactive sites that could potentially be used for polymerization.

The chloro-substituent can be readily used in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form new carbon-carbon bonds. If the benzonitrile moiety is first converted to a boronic acid or a stannane (B1208499) derivative, the molecule can act as an A-B type monomer for self-polymerization. Alternatively, it can be co-polymerized with other bifunctional monomers to create donor-acceptor polymers. The electron-deficient pyridazine ring can act as an electron-accepting unit, which is a desirable feature in materials for organic electronics. The inclusion of acrylonitrile (B1666552) units into the side chains of π-conjugated polymers has been shown to influence their optical and electronic properties. rsc.org

The nitrogen atoms of the pyridazine ring in this compound possess lone pairs of electrons and can therefore act as ligands for metal ions. researchgate.netacs.org The formation of coordination complexes with transition metals can lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties. The pyridazine ring can act as a monodentate or a bridging ligand, connecting two or more metal centers.

The benzonitrile group can also be modified to introduce additional coordinating atoms, leading to the formation of polydentate ligands. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then coordinate to a metal center along with the pyridazine nitrogen atoms. The resulting metal complexes could find applications in catalysis, for example, in oxidation or reduction reactions. The coordination chemistry of pyridine (B92270) and pyrazine (B50134) amide ligands has been extensively studied, revealing a wide range of coordination modes and applications. researchgate.netmdpi.comnih.gov

The following table outlines potential applications of this compound in materials science:

| Application Area | Synthetic Strategy | Potential Material Properties |

| Conjugated Polymers | Suzuki or Stille polycondensation | Semiconducting, electroluminescent |

| Coordination Polymers | Self-assembly with metal ions | Porous, catalytic, magnetic |

| Metal-Organic Frameworks (MOFs) | Hydrolysis of nitrile to carboxylate, followed by reaction with metal ions | Gas storage, separation, catalysis |

| Homogeneous Catalysis | Formation of discrete metal complexes | Catalytic activity in organic transformations |

Strategic Intermediate in Agrochemical Synthesis Research (Focus on Synthetic Routes and Chemical Transformations)

The pyridazine scaffold is a known component in a number of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnbinno.com The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates. The chloro group can be displaced by a variety of nucleophiles to introduce different functional groups that can modulate the biological activity of the molecule.

For example, the synthesis of some pyridazine-based herbicides involves the introduction of an alkoxy or an aryloxy group at the 6-position of the pyridazine ring. This can be achieved through a nucleophilic substitution reaction on this compound. The benzonitrile group can also be modified to fine-tune the properties of the final compound, such as its solubility, stability, and target specificity.

Research into new insecticidal compounds has explored pyridazine amides, hydrazones, and hydrazides. nih.gov The chloropyridazine moiety of this compound could serve as a starting point for the synthesis of such derivatives. For instance, reaction with hydrazine would yield a hydrazinylpyridazine, which could then be further derivatized.

Contribution to Medicinal Chemistry Lead Synthesis and Optimization (Focus on Chemical Synthesis, Not Biological Activity)

The pyridazine ring is a well-established pharmacophore in medicinal chemistry, and many pyridazine derivatives exhibit a wide range of biological activities. liberty.edu this compound is a valuable starting material for the synthesis of new pyridazine-based compounds for drug discovery programs. The chloro group is a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for biological screening. nih.gov

For example, the Suzuki-Miyaura cross-coupling reaction can be used to introduce a wide range of aryl and heteroaryl groups at the 6-position of the pyridazine ring. This is a common strategy in medicinal chemistry for exploring the structure-activity relationship of a new series of compounds. The benzonitrile group can also be used as a synthetic handle for further modifications.

The synthesis of some anti-cancer agents has involved the use of chloropyridazine intermediates. For example, the reaction of a chloropyridazine with a substituted phenol (B47542) can lead to the formation of a diaryl ether linkage, which is a common motif in many biologically active molecules. The synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential anti-inflammatory agents also highlights the importance of the pyridazine core in drug design. rsc.org

Precursor for the Development of Fluorescent Probes and Chemical Sensors (Focus on Synthesis and Structural Variation)

The development of fluorescent probes and chemical sensors is an active area of research, with applications in biology, medicine, and environmental science. The design of a fluorescent probe often involves the combination of a fluorophore with a recognition unit that can selectively bind to a target analyte. The pyridazine ring, with its unique electronic properties, can be incorporated into fluorescent molecules to modulate their emission properties.

While there are no specific reports on the use of this compound as a precursor for fluorescent probes, its structure suggests several possibilities. The benzonitrile group is a known component in some fluorescent dyes. nih.gov The chloro group on the pyridazine ring can be used to attach the molecule to a known fluorophore or to a recognition unit.

For example, the chloro group could be displaced by a fluorescent amine or thiol through a nucleophilic substitution reaction. Alternatively, a fluorescent boronic acid could be coupled to the pyridazine ring using a Suzuki-Miyaura reaction. The benzonitrile group could also be modified to act as a recognition site for a specific analyte. The synthesis of a novel two-photon fluorescent probe with a 2-benzothiazoleacetonitrile recognition site for hydrazine demonstrates the utility of the nitrile functionality in probe design. nih.gov

Future Research Directions and Emerging Trends in Pyridazylbenzonitrile Chemistry

The field of heterocyclic chemistry is continually evolving, with a persistent drive towards the discovery of novel molecular architectures possessing unique properties and functionalities. Within this landscape, pyridazylbenzonitrile scaffolds, exemplified by 3-(6-Chloropyridazin-4-yl)benzonitrile, represent a promising area of research. The inherent physicochemical characteristics of the pyridazine (B1198779) ring, such as its high dipole moment, capacity for hydrogen bonding, and π-stacking interactions, make it an attractive component in the design of functional molecules. nih.gov The future of research concerning this class of compounds is poised to capitalize on cutting-edge synthetic strategies, novel applications in materials science, and synergistic interdisciplinary collaborations.

Q & A

Q. What are the common synthetic routes for 3-(6-Chloropyridazin-4-yl)benzonitrile, and what purity considerations are critical?

Methodological Answer: Synthesis of this compound typically involves halogenation and coupling reactions. For example, bromination of o-cyanotoluene derivatives can yield intermediates like 2-(bromomethyl)benzonitrile, which undergo Wittig reactions with aldehydes to form styryl derivatives . Critical purity considerations include:

- Chromatographic purification (e.g., column chromatography) to remove unreacted starting materials.

- NMR and LC-MS validation to confirm the absence of regioisomers or by-products (e.g., cis/trans isomer separation in styryl intermediates) .

- Crystallization protocols to enhance enantiomeric purity, as seen in related benzonitrile derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer: A multi-spectroscopic approach is recommended:

Q. What are the primary research applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

- OLEDs : Derivatives of benzonitrile are used as TADF (thermally activated delayed fluorescence) materials due to their electron-withdrawing nitrile groups, which enhance charge-transfer efficiency. Structural modifications (e.g., phenoxazine-carbazole hybrids) optimize triplet harvesting .

- Enzyme Inhibition : Pyridazine-based benzonitriles show potential as xanthine oxidase inhibitors, with IC₅₀ values in the micromolar range. Docking studies suggest interactions with the molybdenum cofactor active site .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and intermolecular interactions. For example:

-

Key Parameters :

Parameter Value for 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile Space group P2₁/c R factor 0.043 C–C bond length 1.440–1.452 Å Temperature 150 K -

Applications : SCXRD can distinguish between isomeric forms (e.g., regioisomers in pyridazine derivatives) and validate computational models .

Q. What computational methods are suitable for predicting electronic properties, and how do they compare with experimental data?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to predict frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps in benzonitrile derivatives correlate with UV-Vis absorption maxima (experimental vs. computed ΔE < 0.2 eV) .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., nitrile-to-pyridazine charge transfer) and stabilizes the molecular framework .

- Limitations : Discrepancies arise in polar solvent environments, requiring implicit solvation models (e.g., PCM) for accuracy .

Q. How should researchers address discrepancies in reaction yields between different synthetic protocols?

Methodological Answer:

- Controlled Variable Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading). For example, Wittig reactions in THF vs. DMF may differ by >20% due to steric effects .

- By-Product Identification : Use GC-MS or HPLC to detect halogenated side products (e.g., di-chlorinated impurities in incomplete pyridazine substitutions) .

- Mechanistic Studies : Isotope labeling (e.g., ¹⁵N in pyridazine) can track reaction pathways and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.